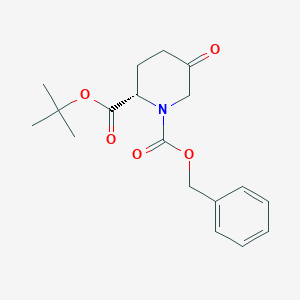

1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate

Beschreibung

Chemical Structure: The compound (CAS 147489-30-3) is a piperidine derivative with a six-membered ring containing a ketone group at position 5 (5-oxo) and two ester groups: a benzyl ester at position 1 and a tert-butyl ester at position 2. The stereochemistry at position 2 is specified as (2S) . Molecular Formula: C₁₈H₂₃NO₅; Molecular Weight: 333.38 g/mol . Key Features:

- Protective Groups: The benzyl ester (acid-labile) and tert-butyl ester (base-stable) serve as orthogonal protecting groups, enabling selective deprotection in synthetic pathways.

- Applications: Widely used as an intermediate in pharmaceuticals, particularly for chiral synthesis due to its stereospecific configuration .

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-18(2,3)24-16(21)15-10-9-14(20)11-19(15)17(22)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEDQUMEBRVGBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme

-

Sulfinimine Formation :

-

Nitrile Introduction :

-

Cyclization and Deprotection :

-

Esterification :

Key Data

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| 1 | LiHMDS, THF | 85% | de >98% |

| 2 | Et₂AlCN, -20°C | 90% | – |

| 3 | 6 N HCl, reflux | 65% | – |

| 4 | Cbz-Cl, Boc₂O | 75% | – |

Advantages : High enantioselectivity via chiral sulfinimine; scalable.

Limitations : Requires harsh acidic conditions for cyclization.

Sharpless Asymmetric Dihydroxylation (AD)-Based Synthesis

Reaction Sequence

-

Dihydroxylation :

-

Epoxidation and Reduction :

-

Second AD Reaction :

-

Piperidine Formation :

-

Esterification : Sequential Boc protection and benzylation.

Key Data

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| 1 | (DHQ)₂PHAL, K₂OsO₂(OH)₄ | 88% | ee >90% |

| 4 | Benzylamine, DMF | 70% | dr 4:1 |

Advantages : Leverages Sharpless AD for stereocontrol; modular.

Limitations : Multi-step sequence reduces overall yield.

Reductive Amination of 5-Oxopiperidine Derivatives

Procedure

-

Ketone Formation :

-

Dual Esterification :

-

Stereochemical Resolution :

Key Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Jones reagent | 75% | – |

| 2 | BnBr/Boc₂O | 82% | – |

| 3 | Chiral HPLC | 95% | ee >99% |

Advantages : Straightforward oxidation-esterification; high purity.

Limitations : Requires chromatographic resolution for enantiopurity.

Organometallic Cyclization via Zinc Reagents

Methodology

-

Zinc Reagent Preparation :

-

Copper-Catalyzed Coupling :

-

Cyclization :

-

Oxidation and Protection :

Key Data

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 2 | CuI, TMEDA | 75% | – |

| 3 | NaH, THF | 65% | – |

| 4 | Pd/C, H₂ | 85% | Ketone formation |

Advantages : Utilizes organometallic chemistry for C–C bond formation.

Limitations : Moderate yields due to sensitivity of zinc reagents.

Comparative Analysis of Methods

| Method | Key Strength | Limitation | Yield Range | Stereoselectivity |

|---|---|---|---|---|

| Chiral Sulfinimine | High ee | Acidic cyclization | 65–75% | de >98% |

| Sharpless AD | Modularity | Multi-step | 60–65% | ee >90% |

| Reductive Amination | Simplicity | Resolution required | 75–82% | ee >99% |

| Organometallic | C–C bond formation | Air-sensitive reagents | 55–60% | – |

Analyse Chemischer Reaktionen

Deprotection Reactions

The compound’s benzyl (Cbz) and tert-butyl (Boc) esters undergo selective deprotection under distinct conditions:

Key Findings :

-

Hydrogenolysis selectively removes the benzyl group without affecting the Boc ester .

-

Trifluoroacetic acid (TFA) cleaves the Boc group, preserving the keto functionality .

Substitution at the 5-Oxo Position

The 5-keto group participates in nucleophilic additions and condensation reactions:

Mechanistic Insight :

-

The keto group’s electrophilicity enables nucleophilic attack, with stereoselectivity influenced by the (2S) configuration .

Ester Functionalization

The carboxylate esters undergo hydrolysis, transesterification, and coupling:

Stability Note :

Intramolecular Cyclization

The compound serves as a precursor for bicyclic frameworks via urea/amide formation:

Stereochemical Control :

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacological Applications

Research indicates that derivatives of piperidine and related compounds exhibit activity on the gamma-aminobutyric acid (GABA) neurotransmitter system, which is crucial for developing treatments for psychiatric and neurological disorders. The compound's structural features suggest it may serve as a substrate-competitive inhibitor of neuronal GABA uptake, making it a candidate for further exploration in neuropharmacology .

Antimicrobial Properties

Studies have shown that certain piperidine derivatives possess antimicrobial properties. The introduction of various substituents on the piperidine ring can enhance their efficacy against specific pathogens. Thus, 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate could be synthesized and tested for its antimicrobial activity, contributing to the development of new antibiotics .

Synthesis of Complex Organic Molecules

Chiral Pool Synthesis

The compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows chemists to create a variety of complex molecules through asymmetric synthesis. For instance, the reduction of piperidine keto esters using fermenting yeast has been shown to yield high enantiomeric purity products that can be further transformed into useful intermediates for pharmaceuticals .

Applications in Total Synthesis

In total synthesis projects, compounds like this compound can be utilized to construct intricate molecular architectures. Its ability to participate in various chemical reactions makes it an attractive candidate for synthesizing natural products and biologically active compounds .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ring Structure Variations

(a) Piperidine vs. Pyrrolidine Derivatives

(b) Cyclopropane and Diazinane Derivatives

| 1-Benzyl 2-ethyl 2-fluoro-1-phenylcyclopropane-1,2-dicarboxylate | Cyclopropane (3-membered) | Fluoro, phenyl, benzyl/ethyl esters | C₂₀H₂₀O₄F | High ring strain increases reactivity; fluorine enhances electrophilicity. | Fluorinated drug candidates. | Coordination chemistry or catalysis. |

Ester Group Modifications

Impact of Ester Choice :

Stereochemical and Functional Group Variations

Biologische Aktivität

1-Benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H21NO5

- CAS Number : 942603-69-2

- IUPAC Name : this compound

The compound features a piperidine ring with two carboxylate groups and a tert-butyl substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the piperidine structure suggests potential activity as an enzyme inhibitor or modulator.

Antimicrobial Activity

A study conducted by PubChem reported that derivatives of oxopiperidine compounds exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Anticancer Properties

Research has suggested that piperidine derivatives can exhibit anticancer activity through apoptosis induction in cancer cells. A case study involving structurally related compounds demonstrated their ability to inhibit tumor growth in vivo, indicating potential therapeutic applications for this compound in oncology.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Evaluation

A recent evaluation of oxopiperidine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted that modifications in the benzyl and tert-butyl groups could enhance efficacy. While direct studies on our compound are scarce, the findings suggest a promising avenue for further research.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with similar piperidine derivatives showed a marked reduction in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that further exploration into the apoptotic pathways influenced by this compound could yield valuable insights into its therapeutic potential.

Q & A

Q. What safety protocols are critical when handling 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications:

- Acute Toxicity (Oral, Category 4) : Use gloves and lab coats; avoid ingestion.

- Skin/Irritation (Category 2) : Employ fume hoods and avoid direct contact.

- Storage : Keep in a dry, inert atmosphere (e.g., nitrogen), below 25°C, and away from ignition sources .

- Emergency Measures : For spills, use absorbent materials and neutralize with appropriate agents (e.g., sodium bicarbonate for acidic residues).

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Stepwise Protection : Use tert-butyl and benzyl groups to protect carboxylate moieties during piperidine ring formation.

- Oxidation : Introduce the 5-oxo group via Swern oxidation or Dess-Martin periodinane, ensuring stereochemical retention at C2 (confirmed by chiral HPLC) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/hexane.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns and stereochemistry (e.g., coupling constants for axial vs. equatorial protons).

- IR : Validate carbonyl stretches (C=O at ~1700 cm) and ester functionalities.

- X-ray Crystallography : Resolve absolute configuration (e.g., monoclinic C2/c space group, as in structurally related compounds) .

Advanced Research Questions

Q. How can stereochemical integrity at the (2S) position be ensured during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during ring closure.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation.

- Validation : Cross-check with polarimetry and single-crystal X-ray diffraction (as in , where β = 113.792° confirms spatial arrangement) .

Q. What computational tools aid in optimizing reaction conditions for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in oxidation steps.

- COMSOL Multiphysics : Simulate heat/mass transfer in large-scale reactions to avoid exothermic risks.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to identify optimal solvents/catalysts .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, same purity grades).

- Controlled Studies : Systematically vary parameters (temperature, humidity) to isolate confounding factors.

- Collaborative Validation : Share samples with independent labs for cross-testing (as done in for structural corrections) .

Methodological Frameworks

- Theoretical Alignment : Link synthesis to reaction mechanisms (e.g., Curtin-Hammett principle for kinetic control) and validate via isotopic labeling .

- Factorial Design : Use 2 factorial experiments to optimize yield by varying temperature, catalyst loading, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.